molecular formula C15H14FN3 B11285352 3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11285352
M. Wt: 255.29 g/mol
InChI Key: XBFYYVDVVBTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group and three methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 3,5-dimethylpyrazole and a suitable aldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or transcription factors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
  • 3-(4-Bromophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
  • 3-(4-Methylphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C15H14FN3

Molecular Weight

255.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14FN3/c1-9-8-10(2)19-15(17-9)14(11(3)18-19)12-4-6-13(16)7-5-12/h4-8H,1-3H3

InChI Key

XBFYYVDVVBTCBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.